molecular formula C20H21N5O2 B2881861 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 946273-30-9

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B2881861
CAS No.: 946273-30-9
M. Wt: 363.421
InChI Key: NFIWZHWNQULOQF-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy and a methyl group, an aniline moiety, and a tolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Amination: The pyrimidine intermediate is then subjected to nucleophilic substitution with an aniline derivative to introduce the amino group.

    Urea Formation: The final step involves the reaction of the aminopyrimidine with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a tolyl group.

Uniqueness

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy and methyl groups on the pyrimidine ring, along with the meta-tolyl group, can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-5-4-6-17(11-13)25-20(26)24-16-9-7-15(8-10-16)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIWZHWNQULOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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